molecular formula C7H14O6 B13838469 3-O-Methyl-D-glucopyranose-d3

3-O-Methyl-D-glucopyranose-d3

Cat. No.: B13838469
M. Wt: 197.20 g/mol
InChI Key: SCBBSJMAPKXHAH-OXXFEEDPSA-N
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Description

3-O-Methyl-D-glucopyranose-d3 is a deuterated derivative of 3-O-methyl-D-glucopyranose, where three hydrogen atoms in the methyl group are replaced with deuterium (²H). Key characteristics include:

  • Molecular Formula: C₇H₁₁D₃O₆ .
  • Molecular Weight: 197.20 g/mol .
  • Structure: A glucose derivative with a methyl group at the 3-O position and deuterium labeling (Figure 1).
  • Applications: Used as a stable isotope-labeled internal standard in mass spectrometry and metabolic tracer studies due to its resistance to metabolic degradation .

Properties

Molecular Formula

C7H14O6

Molecular Weight

197.20 g/mol

IUPAC Name

(3R,4S,5R,6R)-6-(hydroxymethyl)-4-(trideuteriomethoxy)oxane-2,3,5-triol

InChI

InChI=1S/C7H14O6/c1-12-6-4(9)3(2-8)13-7(11)5(6)10/h3-11H,2H2,1H3/t3-,4-,5-,6+,7?/m1/s1/i1D3

InChI Key

SCBBSJMAPKXHAH-OXXFEEDPSA-N

Isomeric SMILES

[2H]C([2H])([2H])O[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CO)O

Canonical SMILES

COC1C(C(OC(C1O)O)CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : Industrial production of this compound typically involves large-scale chemical synthesis using the aforementioned methylation techniques. The process is optimized for high yield and purity, ensuring the compound meets research-grade standards .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives of the compound .

Comparison with Similar Compounds

Non-Deuterated Counterparts

3-O-Methyl-α-D-glucopyranose

  • Molecular Formula : C₇H₁₄O₆ .
  • Molecular Weight : 194.18 g/mol .
  • Key Differences : The absence of deuterium results in a lower molecular weight and distinct spectroscopic properties (e.g., NMR, IR). Unlike its deuterated analog, it is metabolized more rapidly in biological systems .

Positional Isomers

4-O-Methyl-D-glucose-d3

  • Molecular Formula : C₇H₁₁D₃O₆ .
  • Molecular Weight : 197.20 g/mol .

Acetylated and Substituted Derivatives

Methyl α-D-glucopyranoside (1)

  • Molecular Formula : C₇H₁₄O₆ .
  • Molecular Weight : 194.18 g/mol .
  • Key Differences: Methylation at the anomeric (1-O) position renders it non-reducing, making it useful as a glycosylation intermediate. In contrast, 3-O-methylation retains the reducing end but modifies solubility and hydrogen-bonding capacity .

Methyl 6-O-acetyl-α-D-glucopyranoside (2)

  • Structure : Features an acetyl group at the 6-O position .
  • Applications : The acetyl group enhances lipophilicity, facilitating membrane permeability in drug delivery systems, unlike the deuterated 3-O-methyl derivative, which prioritizes metabolic stability .

Chlorozotocin

  • Molecular Formula : C₉H₁₆ClN₃O₈ .
  • Molecular Weight : 329.70 g/mol .
  • Key Differences: A nitrosourea-modified glucopyranose with antitumor activity. Unlike 3-O-methyl-D-glucopyranose-d3, chlorozotocin’s glucose carrier reduces myelotoxicity, enabling selective targeting of cancer cells .

Disaccharide Derivatives

Methyl α-D-laminaribioside

  • Molecular Formula : C₁₃H₂₄O₁₁ .
  • Molecular Weight : 356.32 g/mol .
  • Key Differences: A disaccharide with a β-1,3 glycosidic linkage. Its structural complexity contrasts with the monosaccharide simplicity of this compound, enabling unique interactions in immunology research .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position Key Application
This compound C₇H₁₁D₃O₆ 197.20 3-O-Methyl Metabolic tracer studies
3-O-Methyl-α-D-glucopyranose C₇H₁₄O₆ 194.18 3-O-Methyl Enzyme inhibition assays
4-O-Methyl-D-glucose-d3 C₇H₁₁D₃O₆ 197.20 4-O-Methyl Comparative transport studies
Methyl α-D-glucopyranoside C₇H₁₄O₆ 194.18 1-O-Methyl Glycosylation intermediate
Chlorozotocin C₉H₁₆ClN₃O₈ 329.70 Nitrosoureido group Antitumor therapy

Table 2: Isotopic and Positional Effects

Property This compound 3-O-Methyl-α-D-glucopyranose 4-O-Methyl-D-glucose-d3
Metabolic Stability High (deuterium effect) Moderate Moderate
Solubility in Water Slightly reduced High High
Enzyme Recognition Altered due to deuteration Native-like Position-dependent

Research Findings

  • Deuteration Effects: The deuterated methyl group in this compound enhances metabolic stability by slowing enzymatic cleavage, making it ideal for long-term tracer studies .
  • Therapeutic vs. Analytical Use: Chlorozotocin’s glucose carrier minimizes bone marrow toxicity, whereas this compound’s inertness prioritizes analytical accuracy .

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